molecular formula C8H16ClNOS B7887826 Tropine-3-thiolhydrochloride

Tropine-3-thiolhydrochloride

Cat. No.: B7887826
M. Wt: 209.74 g/mol
InChI Key: WFXFRLSUECHFDV-UHFFFAOYSA-N
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Description

Tropine-3-thiolhydrochloride is an organic compound with the chemical formula C8H17NOS · HCl. It is a derivative of tropine, which is a bicyclic organic compound containing a nitrogen atom. This compound is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tropane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropine-3-thiolhydrochloride is typically synthesized by reacting tropine with a mercaptan (thiol) in the presence of hydrogen chloride. The reaction involves the nucleophilic substitution of the hydroxyl group in tropine with a thiol group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Tropine-3-thiolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tropine-3-thiolhydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tropine-3-thiolhydrochloride involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Tropine: A derivative of tropane containing a hydroxyl group at the third carbon.

    Pseudotropine: An isomer of tropine with a different spatial arrangement of atoms.

    Tropinone: A ketone derivative of tropane.

Comparison: Tropine-3-thiolhydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other tropane derivatives. The thiol group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS.ClH/c1-9-6-2-3-7(9)5-8(10,11)4-6;/h6-7,10-11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFRLSUECHFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)(O)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676784
Record name 8-Methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908266-48-8
Record name 8-Methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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